2-Chloropropionic acid

Catalog No.
S1539919
CAS No.
598-78-7
M.F
C3H5ClO2
CH3CHClCOOH
C3H5ClO2
M. Wt
108.52 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloropropionic acid

CAS Number

598-78-7

Product Name

2-Chloropropionic acid

IUPAC Name

2-chloropropanoic acid

Molecular Formula

C3H5ClO2
CH3CHClCOOH
C3H5ClO2

Molecular Weight

108.52 g/mol

InChI

InChI=1S/C3H5ClO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)

InChI Key

GAWAYYRQGQZKCR-UHFFFAOYSA-N

SMILES

CC(C(=O)O)Cl

solubility

9.22 M
SOL IN ALL PROP IN WATER, ALC, ETHER; SOL IN ACETONE
Solubility in water: miscible

Synonyms

2-chloropropionate, 2-chloropropionic acid, 2-chloropropionic acid, (S)-isomer, 2-chloropropionic acid, sodium salt, sodium-2-chloropropionate

Canonical SMILES

CC(C(=O)O)Cl

The exact mass of the compound 2-Chloropropionic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 9.22 msol in all prop in water, alc, ether; sol in acetonesolubility in water: miscible. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401806. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Propionates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Corrosives. However, this does not mean our product can be used or applied in the same or a similar way.

2-Chloropropionic acid (CAS: 598-78-7) is a chiral chlorocarboxylic acid widely used as a critical building block in the synthesis of fine chemicals. Its primary industrial relevance stems from its role as a precursor to aryloxyphenoxypropionate herbicides, a class of compounds that often exhibit stereospecific activity. The reactivity of the chlorine atom at the alpha-position (C-2) and the presence of a chiral center make this compound a strategic choice for complex, multi-step syntheses where specific stereochemistry is required for biological efficacy.

Substituting 2-chloropropionic acid with near analogs like 3-chloropropionic acid or the parent propionic acid is often unviable in established synthesis routes. The alpha-position of the chlorine atom is critical for its reactivity in nucleophilic substitution reactions, such as the Williamson ether synthesis used to produce phenoxy herbicides. Moving the chlorine to the beta-position (3-chloropropionic acid) fundamentally alters the electronic environment and steric accessibility of the reaction center, leading to different products or significantly lower yields. Furthermore, for applications requiring stereospecific outcomes, achiral substitutes like propionic acid or 3-chloropropionic acid are unsuitable, as the chiral center at C-2 is essential for the target molecule's biological activity.

Precursor Suitability: Essential for Stereospecific Herbicide Synthesis

2-Chloropropionic acid is a key intermediate for producing biologically active aryloxyphenoxypropionate herbicides like Mecoprop and Dichlorprop. The herbicidal activity of these compounds is highly dependent on stereochemistry, with the (R)-enantiomer typically being the active form. Synthesis routes for these herbicides specifically require the chiral (S)-2-chloropropionic acid as a starting material to yield the desired (R)-phenoxypropionic acid product via a Walden inversion (SN2 reaction). Using an achiral precursor like propionic acid or a positional isomer like 3-chloropropionic acid would fail to produce the required stereospecific product, rendering the final compound biologically inactive or significantly less effective.

Evidence DimensionStereochemical outcome in synthesis
Target Compound DataEnables synthesis of the herbicidally active (R)-enantiomer of phenoxypropionate herbicides.
Comparator Or BaselineAchiral analogs (Propionic acid, 3-Chloropropionic acid) cannot produce a single, active enantiomer.
Quantified DifferenceQualitative but absolute: provides access to the biologically active stereoisomer whereas comparators do not.
ConditionsWilliamson ether synthesis for aryloxyphenoxypropionate herbicides.

For manufacturing high-efficacy, low-environmental-load herbicides, procuring the correct chiral form of 2-chloropropionic acid is non-negotiable.

Enhanced Acidity: Impact of α-Chloro Substitution on Reactivity and Handling

The position of the chlorine atom significantly influences the acidity of the carboxylic acid due to the inductive effect. 2-Chloropropionic acid is a stronger acid than both its parent compound, propionic acid, and its positional isomer, 3-chloropropionic acid. The electron-withdrawing chlorine atom at the C-2 position is closer to the carboxyl group, stabilizing the carboxylate anion more effectively than a chlorine at the C-3 position. While specific pKa values vary slightly by source, propanoic acid has a pKa of ~4.88, whereas 2-chloropropionic acid has a pKa of ~2.8. This marked increase in acidity (over 100-fold) compared to the unsubstituted analog affects reaction conditions, such as the choice and stoichiometry of the base required for deprotonation in synthesis, and has implications for material compatibility during processing and storage.

Evidence DimensionAcidity (pKa)
Target Compound Data~2.8
Comparator Or BaselinePropionic acid: ~4.88; 3-Chloropropionic acid: ~4.0
Quantified DifferenceOver 100 times more acidic than propionic acid; significantly more acidic than 3-chloropropionic acid.
ConditionsAqueous solution at standard temperature.

The higher acidity dictates specific process parameters, influencing catalyst choice, reaction rates, and equipment selection, making it a distinct chemical entity from a process development standpoint.

Processability and Formulation: Distinct Physical States of Acid vs. Salt Form

Procurement decisions between 2-chloropropionic acid and its corresponding salts, such as sodium 2-chloropropionate, are driven by handling and formulation requirements. 2-Chloropropionic acid is a liquid at room temperature with a melting point of -12 °C and is miscible with water. In contrast, sodium 2-chloropropionate is a white crystalline solid. The choice between the liquid acid and the solid salt directly impacts process design, including dosing equipment, solvent selection, and storage infrastructure. The liquid form may be preferred for reactions in organic solvents, while the solid, water-soluble salt form can be advantageous for aqueous-based reactions or formulations where precise weight-based dosing of a solid is easier to control.

Evidence DimensionPhysical State at 25 °C
Target Compound DataLiquid
Comparator Or BaselineSodium 2-chloropropionate: Solid
Quantified DifferenceQualitative (Liquid vs. Solid)
ConditionsStandard temperature and pressure.

This fundamental physical difference dictates material handling protocols and equipment, making the choice between the acid and its salt a key procurement decision based on process compatibility.

Core Building Block for Stereospecific Agrochemicals

This compound is the material of choice for the synthesis of optically active aryloxyphenoxypropionate herbicides such as Dichlorprop-P and Mecoprop-P. The synthesis requires the specific stereochemistry and alpha-chloro reactivity of 2-chloropropionic acid to achieve the high herbicidal efficacy of the final active ingredient.

Intermediate for Chiral Pharmaceutical Ingredients

As a readily available chiral building block, 2-chloropropionic acid serves as a precursor in asymmetric synthesis pathways for various active pharmaceutical ingredients (APIs). Its defined stereochemistry is transferred to the target molecule, which is critical for drug efficacy and safety.

Process Development Requiring a Water-Miscible, Moderately Strong Liquid Acid

In syntheses where a liquid, water-miscible organic acid with a pKa significantly lower than typical carboxylic acids is needed, 2-chloropropionic acid is a suitable candidate. Its physical properties and enhanced acidity make it a practical choice over solid or less acidic alternatives for specific process conditions.

Physical Description

Chloropropionic acid appears as a colorless to white colored crystalline solid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make other chemicals.
2-chloropropionic acid appears as a pale liquid with a slight odor. Sinks in and mixes with water. Only aluminum, stainless steel or steel covered with a protective lining or coating may contact the liquid or vapor.
COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR.

Color/Form

CRYSTALS

XLogP3

0.8

Boiling Point

366 °F at 760 mm Hg (USCG, 1999)
185.0 °C
186 °C

Flash Point

225 °F (USCG, 1999)
225 °F (107 °C) (CLOSED CUP)
106 °C c.c.

Vapor Density

Relative vapor density (air = 1): 3.75

Density

1.2585 at 68 °F (USCG, 1999)
1.2585 @ 20 °C/4 °C
1.3 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.001

LogP

0.76

Odor

Pungent

Melting Point

-12.1 °C
-12 °C

Related CAS

16987-02-3 (hydrochloride salt)

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Vapor Pressure

0.13 torr @ 20 °C
Vapor pressure, kPa at 20 °C: 0.10

Pictograms

Irritant

Corrosive;Irritant

Other CAS

598-78-7

Wikipedia

2-chloropropionic acid

Use Classification

Health Hazards -> Corrosives

Methods of Manufacturing

REACTION OF PROPANOIC ACID WITH CHLORINE

General Manufacturing Information

Propanoic acid, 2-chloro-: ACTIVE

Analytic Laboratory Methods

CHROMATOGRAPHY USED TO DETERMINE 2-CHLOROPROPIONIC ACID.
2-CHLOROPROPIONIC ACID CONVERTED INTO METHYL, ETHYL, AND PROPYL ESTERS WERE DETERMINED BY FLAME-IONIZATION GC.

Dates

Last modified: 08-15-2023

Design and applications of a novel fluorescent probe for detecting glutathione in biological samples

Hao Li, Youzhe Yang, Xiaoyi Qi, Xiaogang Zhou, Wen Xiu Ren, Mingming Deng, Jianming Wu, Muhan Lü, Sicheng Liang, Alexander Tobias Teichmann
PMID: 32408950   DOI: 10.1016/j.aca.2020.03.040

Abstract

This study aimed to develop a novel and practical fluorescent method for GSH detection in complex biological samples. To this end, a series of coumarin-based fluorescent probes was designed and synthesized using various aliphatic halogens as the sensing group. By using a new evaluation method of GSH/Cys/Hcy coexisting conditions, the probe with chloropropionate (CBF3) showed a high selectivity, excellent sensitivity, good stability for GSH detection. The reaction mechanism is proposed as nucleophilic substitution/cyclization and intramolecular charge transfer (ICT), which was confirmed by LC-MS and NMR analysis, as well as density functional theory calculations. In addition, CBF3 was demonstrated to be competent not only for the quantitative detection of GSH in real serum samples, but also for sensing GSH changes in different oxidative stress models in living cells and nematodes. This study showed a practical strategy for constructing GSH-specific fluorescent probes, and provided a sensitive tool for real-time sensing of GSH in real biological samples. The findings would greatly facilitate further investigations on GSH-associated clinical diagnosis and biomedical studies.


Theoretical analyses on enantiospecificity of L-2-haloacid dehalogenase (DehL) from Rhizobium sp. RC1 towards 2-chloropropionic acid

Aliyu Adamu, Roswanira Abdul Wahab, Firdausi Aliyu, Fazira Ilyana Abdul Razak, Bashir Sajo Mienda, Mohd Shahir Shamsir, Fahrul Huyop
PMID: 31352207   DOI: 10.1016/j.jmgm.2019.07.012

Abstract

Dehalogenases continue to garner interest of the scientific community due to their potential applications in bioremediation of halogen-contaminated environment and in synthesis of various industrially relevant products. Example of such enzymes is DehL, an L-2-haloacid dehalogenase (EC 3.8.1.2) from Rhizobium sp. RC1 that catalyses the specific cleavage of halide ion from L-2-halocarboxylic acids to produce the corresponding D-2-hydroxycarboxylic acids. Recently, the catalytic residues of DehL have been identified and its catalytic mechanism has been fully elucidated. However, the enantiospecificity determinants of the enzyme remain unclear. This information alongside a well-defined catalytic mechanism are required for rational engineering of DehL for substrate enantiospecificity. Therefore, using quantum mechanics/molecular mechanics and molecular mechanics Poisson-Boltzmann surface area calculations, the current study theoretically investigated the molecular basis of DehL enantiospecificity. The study found that R51L mutation cancelled out the dehalogenation activity of DehL towards it natural substrate, L-2-chloropropionate. The M48R mutation, however introduced a new activity towards D-2-chloropropionate, conveying the possibility of inverting the enantiospecificity of DehL from L-to d-enantiomer with a minimum of two simultaneous mutations. The findings presented here will play important role in the rational design of DehL dehalogenase for improving substrate utility.


Identification of functional residues essential for dehalogenation by the non-stereospecific α-haloalkanoic acid dehalogenase from Rhizobium sp. RC1

Azzmer Azzar Abdul Hamid, Tengku Haziyamin Tengku Abdul Hamid, Roswanira Abdul Wahab, Fahrul Huyop
PMID: 25727054   DOI: 10.1002/jobm.201300526

Abstract

The non-stereospecific α-haloalkanoic acid dehalogenase DehE from Rhizobium sp. RC1 catalyzes the removal of the halide from α-haloalkanoic acid D,L-stereoisomers and, by doing so, converts them into hydroxyalkanoic acid L,D-stereoisomers, respectively. DehE has been extensively studied to determine its potential to act as a bioremediation agent, but its structure/function relationship has not been characterized. For this study, we explored the functional relevance of several putative active-site amino acids by site-specific mutagenesis. Ten active-site residues were mutated individually, and the dehalogenase activity of each of the 10 resulting mutants in soluble cell lysates against D- and L-2-chloropropionic acid was assessed. Interestingly, the mutants W34→A,F37→A, and S188→A had diminished activity, suggesting that these residues are functionally relevant. Notably, the D189→N mutant had no activity, which strongly implies that it is a catalytically important residue. Given our data, we propose a dehalogenation mechanism for DehE, which is the same as that suggested for other non-stereospecific α-haloalkanoic acid dehalogenases. To the best of our knowledge, this is the first report detailing a functional aspect for DehE, and our results could help pave the way for the bioengineering of haloalkanoic acid dehalogenases with improved catalytic properties.


Metabolic engineering and transhydrogenase effects on NADPH availability in Escherichia coli

Joanna Jan, Irene Martinez, Yipeng Wang, George N Bennett, Ka-Yiu San
PMID: 23794523   DOI: 10.1002/btpr.1765

Abstract

The synthesis of several industrially useful compounds are cofactor-dependent, requiring reducing equivalents like NADPH in enzymatic reactions leading up to the synthesis of high-value compounds like polymers, chiral alcohols, and antibiotics. However, NADPH is costly and has limited intracellular availability. This study focuses on the study of the effect of the two transhydrogenase enzymes of Escherichia coli, PntAB and UdhA (SthA) on reducing equivalents-dependent biosynthesis. The production of (S)-2-chloropropionate from 2-chloroacrylate is used as a model system for monitoring NADPH availability because 2-haloacrylate reductase, the enzyme catalyzing the one-step conversion to (S)-2-chloropropionate in the synthesis pathway, requires NADPH as a cofactor. Results suggest that the presence of UdhA increases product yield and NADPH availability while the presence of PntAB has the opposite effect. A maximum product yield of 1.4 mol product/mol glucose was achieved aerobically in a pnt-deletion strain with udhA overexpression, a 150% improvement over the wild-type control strain.


Near-infrared radiation induced conformational change and hydrogen atom tunneling of 2-chloropropionic acid in low-temperature Ar matrix

Gábor Bazsó, Sándor Góbi, György Tarczay
PMID: 22554056   DOI: 10.1021/jp212597y

Abstract

Former assignments of the matrix-isolation infrared (MI-IR) spectrum of 2-chloropropionic acid are revised with the help of near-infrared (NIR) laser irradiation induced change in conformer ratios. This method allows not only the unambiguous assignment of each band in the MI-IR spectrum to the two trans (Z) and the cis (E) conformers but also the assignment of the spectral bands to different matrix sites. The tunneling decay of the higher-energy cis conformer prepared from both trans conformers in different sites is also investigated. It is shown that the tunneling decay time is very sensitive to the matrix site, especially if the in situ prepared high-energy conformer has a strained geometry in the matrix cage. The analysis shows that the kinetics of some cis → trans back conversion processes cannot be fitted by a single exponential decay. The possible reasons of this observation are examined and discussed. The present and former results clearly show that, in addition to tunneling processes, the decay rates strongly depend on solid-state effects. Therefore, simple theoretical predictions of decay rates, which do not take into account the solid-state effects, can only be compared to experimental observations only if experimentally proven that these effects do not significantly affect the experimentally measured tunneling rates.


Biodegradation and metabolic pathway of β-chlorinated aliphatic acid in Bacillus sp. CGMCC no. 4196

Chunjiao Lin, Lirong Yang, Gang Xu, Jianping Wu
PMID: 21210101   DOI: 10.1007/s00253-010-3081-6

Abstract

In this study, a bacterial Bacillus sp. CGMCC no. 4196 was isolated from mud. This strain exhibited the ability to degrade high concentration of 3-chloropropionate (3-CPA, 120 mM) or 3-chlorobutyrate (30 mM), but not chloroacetate or 2-chloropropionate (2-CPA). The growing cells, resting cells, and cell-free extracts from this bacterium had the capability of 3-CPA degradation. The results indicated that the optimum biocatalyst for 3-CPA biodegradation was the resting cells. The 3-CPA biodegradation pathway was further studied through the metabolites and critical enzymes analysis by HPLC, LC-MS, and colorimetric method. The results demonstrated that the metabolites of 3-CPA were 3-hydroxypropionic acid (3-HP) and malonic acid semialdehyde, and the critical enzymes were 3-CPA dehalogenase and 3-HP dehydroxygenase. Thus, the mechanism of the dehalogenase-catalyzed reaction was inferred as hydrolytic dehalogenation which was coenzyme A-independent and oxygen-independent. Finally, the pathway of β-chlorinated aliphatic acid biodegradation could be concluded as follows: the β-chlorinated acid is first hydrolytically dehalogenated to the β-hydroxyl aliphatic acid, and the hydroxyl aliphatic acid is oxidized to β-carbonyl aliphatic acid by β-hydroxy aliphatic acid dehydroxygenase. It is the first report that 3-HP was produced from 3-CPA by β-chlorinated aliphatic acid dehalogenase.


Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines

Desheng Hou, Jingjing Fan, Lingfei Han, Xiaoling Ruan, Feng Feng, Wenyuan Liu, Feng Zheng
PMID: 26893023   DOI: 10.1016/j.chroma.2016.02.002

Abstract

A method for the determination of small halogenated carboxylic acid (HCA) residues in drug substances is urgently needed because of the potential of HCAs for genotoxicity and carcinogenicity in humans. We have now developed a simple method, involving derivatization followed by high performance liquid chromatography-diode array detection (HPLC-DAD), for the determination of six likely residual HCAs (monochloroacetic acid, monobromoacetic acid, dichloroacetic acid, 2-chloropropionic acid, 2-bromopropionic acid and 3-chloropropionic acid) in drug substances. Different nitro-substituted phenylhydrazines (NPHs) derivatization reagents were systematically compared and evaluated. 2-Nitrophenylhydrazine hydrochloride (2-NPH·HCl) was selected as the most suitable choice since its derivatives absorb strongly at 392 nm, a region of the spectrum where most drug substances and impurities absorb very weakly. During the derivatization process, the commonly used catalyst, pyridine, caused rapid dechlorination or chlorine substitution of α-halogenated derivatives. To avoid these unwanted side reactions, a reliable derivatization method that did not use pyridine was developed. Reaction with 2-NPH·HCl using 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride as coupling agent in acetonitrile-water (70:30) at room temperature for 2h gave complete reaction and avoided degradation products. The derivatives were analyzed, without any pretreatment, using gradient HPLC with detection in the near visible region. Organic acids commonly found in drug substances and other impurities did not interfere with the analysis. Good linearity (r>0.999) and low limits of quantitation (0.05-0.12 μg mL(-1)) were obtained. The mean recoveries were in the range of 80-115% with RSD <5.81% except for 3-CPA in ibuprofen which was 78.5%. The intra- and inter-day precisions were expressed as RSD <1.98% and <4.39%, respectively. Finally, the proposed method was successfully used for the residue determination of the six HCAs in eight drug substance samples.


Isolation, characterization and identification of a Paracoccus sp. 2-haloacid-degrading bacterium from the marine sponge Hymeniacidon perlevis

Jianyu Huang, Yanjuan Xin, Wei Zhang
PMID: 21298680   DOI: 10.1002/jobm.201000205

Abstract

A 2-haloacid dehalogenase-producing bacterium, designated DEH99, was isolated from the marine sponge Hymeniacidon perlevis using a modified enrichment medium and a pH indicator method. DEH99 could degrade only half of the racemic mixture 2-chloropropionic acid (2-CPA) in the medium. The dehalogenase of DEH99 was further determined to be a (S)-2-haloacid dehalogenase, which can degrade 2-CPA, 2-bromopropionic acid (2-BPA), and iodoacetic acid. The gene encoding the (S)-2-haloacid dehalogenase was partially sequenced and classified into the Group II family. The 2-haloacid dehalogenase showed the highest sequence similarity (77% with 21% query coverage) to the haloacid dehalogenase (dhlB) gene of Xanthobacter autotrophicus. A phylogenetic analysis of the 16S rDNA sequence demonstrated that the isolate DEH99 is a member of the genus Paracoccus. To our knowledge, this is the first report detailing the isolation of a strain of genus Paracoccus having 2-haloacid dehalogenase activity from marine sponges.


Roles of K151 and D180 in L-2-haloacid dehalogenase from Pseudomonas sp. YL: analysis by molecular dynamics and ab initio fragment molecular orbital calculations

Takashi Nakamura, Azusa Yamaguchi, Hirotaka Kondo, Hirofumi Watanabe, Tatsuo Kurihara, Nobuyoshi Esaki, Shuichi Hirono, Shigenori Tanaka
PMID: 19373895   DOI: 10.1002/jcc.21273

Abstract

L-2-haloacid dehalogenase (L-DEX) catalyzes the hydrolytic dehalogenation of L-2-haloalkanoic acids to produce the corresponding D-2-hydroxyalkanoic acids. This enzyme is expected to be applicable to the bioremediation of environments contaminated with halogenated organic compounds. We analyzed the reaction mechanism of L-DEX from Pseudomonas sp. YL (L-DEX YL) by using molecular modeling. The complexes of wild-type L-DEX YL and its K151A and D180A mutants with its typical substrate, L-2-chloropropionate, were constructed by docking simulation. Subsequently, molecular dynamics (MD) and ab initio fragment molecular orbital (FMO) calculations of the complexes were performed. The ab initio FMO method was applied at the MP2/6-31G level to estimate interfragment interaction energies. K151 and D180, which are experimentally shown to be important for enzyme activity, interact particularly strongly with L-2-chloropropionate, catalytic water, nucleophile (D10), and with each other. Our calculations suggest that K151 stabilizes substrate orientation and balances the charge around the active site, while D180 stabilizes the rotation of the nucleophile D10, fixes catalytic water around D10, and prevents K151 from approaching D10. Further, D180 may activate catalytic water on its own or with K151, S175, and N177. These roles are consistent with the previous results. Thus, MD and ab initio FMO calculations are powerful tools for the elucidation of the mechanism of enzymatic reaction at the molecular level and can be applied to other catalytically important residues. The results obtained here will play an important role in elucidating the reaction mechanism and rational design of L-DEX YL with improved enzymatic activity or substrate specificity.


Direct determination of the enantiomeric purity or enantiomeric composition of methylpropionates using a single capacitive microsensor

Petra Kurzawski, Anja Bogdanski, Volker Schurig, Reinhard Wimmer, Andreas Hierlemann
PMID: 19191479   DOI: 10.1021/ac802455c

Abstract

Capacitive enantioselective sensors have been demonstrated to provide antipodal signals upon dosage of, e.g., the enantiomers of methyl lactate or methyl-2-chloropropionate. In a next step, these sensors have been used to not only qualitatively determine the nature of the respective enantiomer or to quantitatively measure its concentration upon dosage in the pure form but to also assess the enantiomeric composition of mixtures by using only a single capacitive-type sensor. The enantioselective coating material consisted of a modified gamma-cyclodextrin. It was shown that the absorption and desorption kinetics of the two enantiomers of, e.g., the methyl-2-chloropropionate, are sufficiently different and produce sensor signal features that enable an accurate determination of the enantiomeric purity and composition of the chiral analyte or mixture under investigation. The method even allows for detecting small impurities in commercially available samples labeled as 99% enantiomerically pure. Moreover, the results disclosed here show that sensor techniques can be used to reveal details of enantioselective analyte-receptor and analyte-matrix interactions.


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